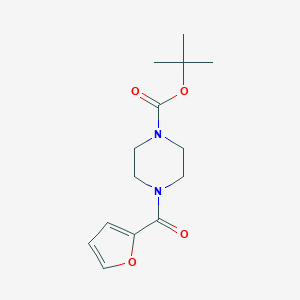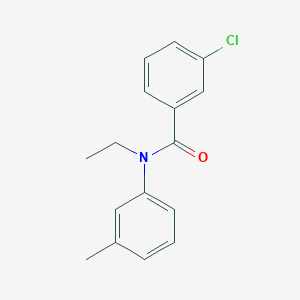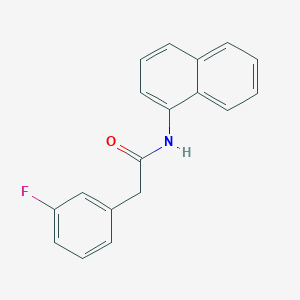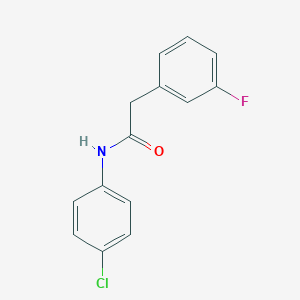![molecular formula C22H20N2O2 B317875 N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B317875.png)
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a chemical compound that belongs to the class of carboxamides. This compound is characterized by the presence of a biphenyl structure with a carboxamide group attached to one of the phenyl rings and a dimethylcarbamoyl group attached to the other phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of biphenyl-4-carboxylic acid with 2-(dimethylcarbamoyl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-(phenylcarbamoyl)benzenesulfonamide
Uniqueness
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the presence of both a biphenyl and a dimethylcarbamoyl group
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-24(2)22(26)19-10-6-7-11-20(19)23-21(25)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,23,25) |
InChI Key |
VEAZUSZHBPXWPU-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-chloro-2-(2-methoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B317796.png)



![N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-furamide](/img/structure/B317801.png)
![1-(2-Furoyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B317802.png)

![2-(2,6-dimethylphenoxy)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B317804.png)
![N-[2-(benzyloxy)-5-chlorophenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B317808.png)
![N-[2-(benzyloxy)-5-chlorophenyl]-2-furamide](/img/structure/B317809.png)
![2-(3-fluorophenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B317811.png)



